molecular formula C15H19NO6S2 B7029329 N-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)-2-(1,1-dioxothian-3-yl)acetamide

N-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)-2-(1,1-dioxothian-3-yl)acetamide

Cat. No.: B7029329
M. Wt: 373.4 g/mol
InChI Key: KLTYVDBVSQNKRT-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

N-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)-2-(1,1-dioxothian-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO6S2/c17-15(8-11-2-1-7-23(18,19)10-11)16-24(20,21)13-3-4-14-12(9-13)5-6-22-14/h3-4,9,11H,1-2,5-8,10H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLTYVDBVSQNKRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CS(=O)(=O)C1)CC(=O)NS(=O)(=O)C2=CC3=C(C=C2)OCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)-2-(1,1-dioxothian-3-yl)acetamide typically involves multiple steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through cyclization reactions involving phenols and aldehydes or ketones.

    Acetamide Formation: The final step involves the reaction of the sulfonylated benzofuran with an appropriate acetamide derivative under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)-2-(1,1-dioxothian-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert functional groups to their reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, N-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)-2-(1,1-dioxothian-3-yl)acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be investigated for its potential as a pharmaceutical agent. Sulfonamides are known for their antibacterial properties, and this compound could be studied for similar effects or other biological activities.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Sulfonamide derivatives have been used in the treatment of various diseases, and this compound might offer new opportunities for drug development.

Industry

In industrial applications, this compound could be used in the production of specialty chemicals, polymers, or as a catalyst in certain reactions.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)-2-(1,1-dioxothian-3-yl)acetamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting or modulating their activity. The sulfonyl group could play a key role in binding to the target molecules, while the benzofuran and acetamide moieties might influence the compound’s overall activity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simple sulfonamide with antibacterial properties.

    Benzofuran Derivatives: Compounds containing the benzofuran ring, known for various biological activities.

    Acetamide Derivatives: Compounds with the acetamide functional group, used in pharmaceuticals and industrial applications.

Uniqueness

N-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)-2-(1,1-dioxothian-3-yl)acetamide is unique due to its combination of the benzofuran ring, sulfonyl group, and acetamide moiety. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.

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